Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl-
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Overview
Description
Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a kinase inhibitor, making it a candidate for anticancer drug development.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- primarily involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it effective in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidines such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines. These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and substituents .
Uniqueness
Pyrido[3,4-d]pyrimidin-8(5H)-one, 6,7-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
62205-99-6 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C8H9N3O/c1-5-10-4-6-2-3-9-8(12)7(6)11-5/h4H,2-3H2,1H3,(H,9,12) |
InChI Key |
XZTCZMGCQTURGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CCNC(=O)C2=N1 |
Origin of Product |
United States |
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